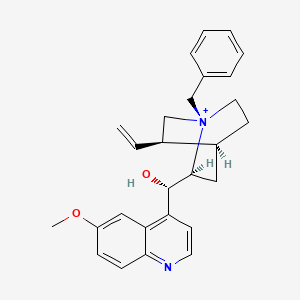
Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, (8alpha,9S)-
Vue d'ensemble
Description
Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, (8alpha,9S)- is a natural product that is isolated from the bark of the Cinchona tree. It is a chiral molecule that has been extensively studied for its biological activities. The molecule has been found to have several pharmacological properties, including antimalarial, antitumor, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of Cinchonanium is not well understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the biosynthesis of nucleic acids. The compound has also been shown to inhibit the activity of certain enzymes that are involved in the replication of viruses.
Biochemical and physiological effects:
Cinchonanium has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. It has also been found to inhibit the growth of tumor cells. Cinchonanium has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been found to have antibacterial effects against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Cinchonanium has several advantages for lab experiments. The compound is readily available, and its synthesis method is well established. The compound has been extensively studied, and its biological activities are well characterized. However, the compound has some limitations. The yield of the synthesis process is typically low, and the purification of the compound can be challenging. The compound is also sensitive to air and light, which can affect its stability.
Orientations Futures
There are several future directions for the study of Cinchonanium. The compound has potential as a therapeutic agent for the treatment of malaria, cancer, and inflammatory diseases. The compound can also be used as a chiral auxiliary in asymmetric synthesis. Future studies can focus on the optimization of the synthesis process to improve the yield and purity of the compound. The mechanism of action of the compound can also be further elucidated. The compound can be modified to improve its biological activities and reduce its limitations. Overall, Cinchonanium is a promising natural product that has several potential applications in the field of medicine and chemistry.
Applications De Recherche Scientifique
Cinchonanium has been extensively studied for its biological activities. The compound has been found to have antimalarial, antitumor, and anti-inflammatory activities. It has also been shown to have antibacterial properties. Cinchonanium has been used as a chiral auxiliary in asymmetric synthesis. It has been found to be an effective catalyst in several organic reactions.
Propriétés
IUPAC Name |
(S)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N2O2/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3/q+1/t20-,21-,26-,27-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXVYWVIUDLPJE-JGPNGPNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N2O2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197350 | |
| Record name | (8α,9S)-9-Hydroxy-6′-methoxy-1-(phenylmethyl)cinchonanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1042167-24-7 | |
| Record name | (8α,9S)-9-Hydroxy-6′-methoxy-1-(phenylmethyl)cinchonanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1042167-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8α,9S)-9-Hydroxy-6′-methoxy-1-(phenylmethyl)cinchonanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, (8α,9S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)

![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)




![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)
amine](/img/structure/B3076854.png)



